N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide features a structurally complex framework combining an acetamide core, a dihydropyrazinone heterocycle, and aryl substituents. The 3,5-dimethylphenyl group at the acetamide nitrogen and the 2-methoxyphenyl-substituted dihydropyrazinone ring contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-16(11-14)23-19(25)13-28-20-21(26)24(9-8-22-20)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXMZGESYASMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and related research findings.
Structural Overview
The compound features a unique structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 453.6 g/mol
- Key Functional Groups :
- Acetamide moiety
- Dihydropyrazine ring
- Methoxyphenyl group
- Sulfanyl linkage
This intricate arrangement suggests a potential for diverse interactions within biological systems.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Formation of the Acetamide : Reaction of 3,5-dimethylphenylamine with acetic anhydride.
- Synthesis of Dihydropyrazine Derivative : Utilizing appropriate precursors such as 2-methoxyphenyl derivatives.
- Coupling Reaction : Employing coupling agents to link the sulfanyl group to the acetamide.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities. Below are key findings from the literature:
Antimicrobial Activity
Studies have shown that related compounds possess significant antimicrobial properties. The presence of the sulfanyl group is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against bacterial strains.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that thienopyrimidine derivatives often exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar scaffolds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This activity may be attributed to the methoxy substitution enhancing interaction with inflammatory mediators.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives and found that those with a sulfanyl group exhibited enhanced cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range) .
- Antimicrobial Evaluation :
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamide | Similar thiazole structure | Antimicrobial |
| 5-Methylthieno[3,2-d]pyrimidine derivatives | Thienopyrimidine core | Anticancer |
| 6-Methoxythieno[3,2-d]pyrimidines | Methoxy substitution | Anti-inflammatory |
This table illustrates how the structural components influence biological activity across various compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The compound's structure can be characterized using various spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
This compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of cell cycle proteins and apoptosis-related genes, making it a candidate for further development in cancer therapeutics.
Pharmacological Insights
Pharmacological studies have highlighted the compound's potential as a lead structure for drug development. Its ability to interact with various biological targets suggests a multifaceted mode of action.
Table 2: Pharmacological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces inflammation markers in vitro |
| Analgesic | Exhibits pain-relief properties in animal models |
Materials Science Applications
Beyond medicinal uses, this compound can be utilized in materials science for the development of organic semiconductors and polymers due to its unique electronic properties.
Case Study: Organic Electronics
Research has shown that incorporating this compound into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials. This application is particularly relevant in the field of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Aryl Substituents
- Target Compound : 3,5-dimethylphenyl (electron-donating methyl groups) and 2-methoxyphenyl (electron-rich due to methoxy).
- Compound 13a () : 4-methylphenyl group; simpler substitution pattern enhances crystallinity (mp 288°C) .
- Compound 13b () : 4-methoxyphenyl; increased polarity from methoxy lowers melting point (mp 274°C) compared to 13a .
- JNJ0966 (): 2-methoxyphenylamino-bithiazole; methoxy group may enhance blood-brain barrier penetration .
Heterocyclic Systems
- Target Compound: Dihydropyrazinone ring (3-oxo-3,4-dihydropyrazine) with a sulfanyl linkage.
- MMP-9 Inhibitors () : Pyrimidin-2-yl (KD = 2.1 µM) and hexahydroquinazolin-2-yl (KD = 320 nM) cores; larger, saturated rings improve binding affinity .
- Oxadixyl (): 2-oxo-3-oxazolidinyl; non-aromatic heterocycle with pesticidal activity .
Data Tables
Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
The synthesis involves multi-step reactions requiring precise control of conditions. Critical parameters include:
- Catalysts and solvents : Palladium or copper catalysts in DMSO or ethanol enhance reaction efficiency .
- Temperature and time : Reactions often proceed at 60–80°C for 12–24 hours to avoid intermediate decomposition .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic methods are essential for structural characterization?
Standard protocols include:
- NMR spectroscopy : H and C NMR confirm substituent placement and aromatic ring geometry .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm, S-H at ~2550 cm) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for thermal stability) .
- pH-dependent stability assays : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
Advanced Research Questions
Q. How do structural modifications influence biological activity, and how can structure-activity relationship (SAR) studies be designed?
SAR studies require systematic substitution of functional groups:
- Substituent libraries : Compare analogs with variations in aryl (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) or acetamide groups .
- Biological assays : Test modified compounds in target-specific assays (e.g., kinase inhibition, cytotoxicity) . Example SAR findings:
| Substituent on Pyrazine Ring | IC (µM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| 2-Methoxyphenyl | 0.45 | 12:1 |
| 4-Fluorophenyl | 1.2 | 3:1 |
| Data from enzymatic inhibition assays |
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use validated assays (e.g., ATP-binding site competition for kinases) .
- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude off-target effects .
- Orthogonal assays : Confirm activity in cell-based (e.g., proliferation) and biophysical (e.g., SPR) models .
Q. What in silico methods predict target interactions, and how are they validated experimentally?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., EGFR kinase) .
- MD simulations : Assess binding stability over 100 ns trajectories . Experimental validation:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) .
- Thermal shift assays : Confirm target engagement via protein melting temperature shifts .
Experimental Design Considerations
Q. How to design a robust dose-response study for this compound?
- Range selection : Test 0.1–100 µM in log-scale increments to capture EC/IC .
- Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., staurosporine for kinases) .
- Replicates : Use n=3–6 technical replicates to ensure statistical power .
Q. What strategies mitigate off-target effects in cellular assays?
- Proteome-wide profiling : Use affinity pulldown with mass spectrometry to identify non-target interactions .
- CRISPR knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation .
- Tissue distribution studies : Use radiolabeled compound to assess target organ penetration .
Methodological Resources
- Synthetic protocols : Multi-step synthesis with yield optimization tables .
- SAR datasets : Publicly available kinase inhibition profiles (ChEMBL, PubChem) .
- Computational tools : Open-source docking software (AutoDock) and MD simulation platforms (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
